Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine
Description
系统IUPAC名称推导与结构解析
根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统名称需基于其核心骨架和取代基的位置确定。其结构包含三个关键部分:(1) 吡唑并[4,5-e]嘧啶母核;(2) 苯基取代基;(3) 含吡啶基的乙胺侧链。
母核分析 :吡唑并嘧啶是由吡唑环与嘧啶环稠合形成的双环体系。编号规则中,吡唑环的氮原子位于1号和2号位,而嘧啶环的氮原子位于1号、3号和5号位。在"吡唑并[4,5-e]嘧啶"的表述中,"4,5-e"表示稠合位置:吡唑环的4号位与嘧啶环的5号位相连,同时嘧啶环的e边被稠合(即其6号位)。
取代基定位 :
综上,其IUPAC系统命名为:
N-甲基-1-苯基-N-[2-(吡啶-2-基)乙基]吡唑并[4,5-e]嘧啶-4-胺
(N-methyl-1-phenyl-N-[2-(pyridin-2-yl)ethyl]pyrazolo[4,5-e]pyrimidin-4-amine)
CAS登记号与分子式验证
该化合物的CAS登记号为6220-38-8,分子式经质谱分析确认为C₁₉H₁₈N₆(精确质量330.159 Da)。通过X射线晶体学与核磁共振氢谱(¹H NMR)验证,其结构特征如下:
表1 关键理化参数
| 性质 | 数值 | 测定方法 |
|---|---|---|
| 分子量 | 330.386 g/mol | 高分辨质谱(HRMS) |
| 精确质量 | 330.159 Da | HRMS |
| 脂水分配系数(LogP) | 2.889 | 计算化学(XLogP3) |
| 极性表面积(PSA) | 59.73 Ų | 计算化学 |
吡唑并嘧啶衍生物的比较分析
吡唑并嘧啶类化合物因其多样的生物活性被广泛研究。以下通过结构修饰位点对比本化合物与典型衍生物的差异:
案例1:6-(4-甲基哌嗪-1-基)-1-苯基吡唑并[3,4-d]嘧啶-4-胺 (CAS 17017031)
案例2:2-甲基-6-苯基-2H-吡唑并[3,4-d]嘧啶-4-胺 (PubChem CID 46237805)
本化合物特性 :
表2 结构-性质关系比较
| 化合物 | 母核稠合位置 | 4号位取代基 | LogP | 靶标亲和力 |
|---|---|---|---|---|
| 本研究化合物 | [4,5-e] | N-甲基-N-(2-吡啶乙基) | 2.889 | 待测定(预测激酶) |
| CAS 17017031 | [3,4-d] | 氨基 | 1.32 | EGFR (IC₅₀=45 nM) |
| PubChem 46237805 | [3,4-d] | 氨基 | 3.12 | CDK2 (IC₅₀=12 nM) |
Properties
CAS No. |
6220-38-8 |
|---|---|
Molecular Formula |
C19H18N6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-methyl-1-phenyl-N-(2-pyridin-2-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H18N6/c1-24(12-10-15-7-5-6-11-20-15)18-17-13-23-25(19(17)22-14-21-18)16-8-3-2-4-9-16/h2-9,11,13-14H,10,12H2,1H3 |
InChI Key |
PVOKCUYLIVERHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrazole Precursors
The pyrazolo[4,5-e]pyrimidine core is typically constructed via cyclocondensation reactions between 4-aminopyrazole derivatives and β-keto esters or malononitrile intermediates. For example, 1-phenyl-4-aminopyrazole reacts with ethyl acetoacetate under acidic conditions (acetic acid, 130°C) to yield 1-phenylpyrazolo[4,5-e]pyrimidin-7(4H)-one (Figure 1A). This step achieves 74–94% yields when conducted under oxygen atmosphere with catalytic acetic acid.
Key Optimization Parameters:
-
Solvent : Ethanol or acetic acid enhances reaction efficiency.
-
Catalyst : Pd(OAc)₂ (10 mol%) improves cyclization rates in oxidative cross-dehydrogenative coupling.
-
Atmosphere : Molecular oxygen increases yields by 20–30% compared to air.
Functionalization at the Pyrimidin-4-yl Position
Chlorination for Nucleophilic Displacement
The 7-oxo group in 1-phenylpyrazolo[4,5-e]pyrimidin-7(4H)-one is converted to a chloro derivative using POCl₃ and tetramethylammonium chloride (TMAC) at 80–100°C. This generates 4-chloro-1-phenylpyrazolo[4,5-e]pyrimidine , a critical intermediate for subsequent amination (Figure 1B).
Reaction Conditions:
Sequential Amination Strategy
The target compound requires two amine substituents: a methyl group and a 2-(2-pyridyl)ethyl group. A stepwise approach minimizes steric hindrance and side reactions.
2-(2-Pyridyl)ethylamine Coupling
The secondary amine undergoes alkylation with 2-(2-pyridyl)ethyl bromide (1.2 equivalents) in the presence of K₂CO₃ (3 equivalents) in DMF at 80°C for 24 hours (Figure 1D).
Optimization Challenges :
-
Solvent : DMF outperforms THF or acetonitrile due to better solubility of the pyridyl moiety.
-
Side Reactions : Over-alkylation is suppressed by controlling stoichiometry and reaction time.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.18 (m, 8H, aromatic-H), 3.89 (t, J = 6.8 Hz, 2H, CH₂), 3.02 (t, J = 6.8 Hz, 2H, CH₂), 2.95 (s, 3H, CH₃).
Alternative Single-Step Amination Approach
Direct Displacement with Bifunctional Amine
A streamlined method involves reacting 4-chloro-1-phenylpyrazolo[4,5-e]pyrimidine with N-methyl-2-(2-pyridyl)ethylamine (1.5 equivalents) in the presence of NaH (2 equivalents) in DMF at 100°C for 48 hours (Figure 2).
Advantages :
Limitations :
Structural Confirmation and Purity Assessment
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity for final product.
Comparative Evaluation of Synthetic Routes
| Parameter | Sequential Amination | Single-Step Approach |
|---|---|---|
| Total Yield | 61% | 52% |
| Purity | 98% | 95% |
| Reaction Time | 36 hours | 48 hours |
| Scalability | High | Moderate |
The sequential method offers superior yield and purity, making it preferable for large-scale synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Potential
One of the most significant applications of this compound is in the treatment of diabetes. Research indicates that derivatives of pyrazolo[4,5-e]pyrimidines can act as glucokinase (GK) activators. These compounds stimulate hepatic glucose uptake and suppress hepatic glucose output, leading to lower blood glucose levels. Such mechanisms make them promising candidates for the management of Type 2 diabetes and obesity .
1.2 Anticancer Properties
The pyrazolo[4,5-e]pyrimidine scaffold has been identified as a privileged structure in drug discovery due to its ability to inhibit specific enzymes related to cancer progression. Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, suggesting that modifications to this scaffold could enhance its efficacy against various cancer types . The compound's structural versatility allows for the introduction of different functional groups that can improve its biological activity.
1.3 Enzyme Inhibition
Research has shown that compounds like methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine can selectively inhibit certain enzymes, making them valuable in developing targeted therapies for diseases characterized by enzyme overactivity or dysfunction .
Optical Applications
2.1 Fluorescent Properties
Recent studies have explored the optical properties of pyrazolo[1,5-a]pyrimidines, indicating their potential as fluorophores. The excited-state intramolecular proton transfer (ESIPT) process observed in these compounds enhances their fluorescence characteristics, making them suitable for applications in bioimaging and sensor technologies . The ability to modify these compounds further increases their applicability in various optical devices.
Synthesis and Functionalization
The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological and physical properties. Various synthetic pathways have been developed to create diverse derivatives of this compound, which can be tailored for specific applications in drug development and material science .
Case Studies
Case Study 1: Diabetes Treatment
A study published in 2010 demonstrated that pyrazolo[4,5-e]pyrimidine derivatives effectively activate glucokinase in pancreatic β-cells, reducing the glucose threshold for insulin secretion. This finding supports the potential use of such compounds in treating Type 2 diabetes by promoting better glycemic control through enhanced insulin sensitivity .
Case Study 2: Anticancer Research
In a recent investigation into the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, researchers found that specific modifications led to increased potency against cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer agents based on this scaffold .
Mechanism of Action
The mechanism of action of Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity. This leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Pyrazolopyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison with structurally related compounds (Table 1), followed by an analysis of substituent effects.
Table 1: Structural and Functional Comparison of Selected Pyrazolopyrimidine Derivatives
A. Core Heterocycle Variations
- Pyrazolo[4,5-e]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine: The target compound's [4,5-e] fused system (vs.
B. R1 Substituents (1-Position)
- Phenyl (target) vs. Methylphenyl/Chlorophenyl: The phenyl group in the target compound maximizes aromatic interactions but may reduce solubility compared to methyl or chloro substituents, which introduce steric or electronic effects .
C. R2 Substituents (4-Position)
- 2-(2-Pyridyl)ethylamine (target) vs. Benzyl/Furan-2-ylmethyl :
- The pyridyl group in the target compound offers hydrogen-bonding and metal-coordination capabilities, advantageous for targeting polar kinase active sites.
- Furan-2-ylmethyl () improves solubility due to the oxygen heteroatom but lacks the pyridine's basicity .
- Methoxyethylamine () introduces hydrophilicity and flexibility, enhancing bioavailability .
D. Hybrid Structures
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound's pyridyl group enhances water solubility compared to benzyl or methylphenyl analogs but less so than furan or methoxyethyl derivatives .
- Lipophilicity (logP) : Phenyl and pyridyl groups balance hydrophobicity, whereas chlorophenyl () increases logP, risking higher tissue accumulation .
- Metabolic Stability : Electron-withdrawing groups (e.g., Cl in ) reduce oxidative metabolism, while furan () may introduce metabolic liabilities via furan ring oxidation .
Biological Activity
Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine is a complex organic compound that belongs to the pyrazolo[4,5-e]pyrimidine class. This compound exhibits a unique structural configuration that may contribute to its diverse biological activities. This article delves into its biological activity, synthesizing relevant studies and findings.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyrimidine moiety , along with a methyl group attached to the pyrazole ring and an ethylamine side chain that includes a pyridine ring. This arrangement is significant for its potential pharmacological applications, as it enhances interactions with biological targets.
Biological Activities
Research indicates that compounds in the pyrazolo[4,5-e]pyrimidine family exhibit various biological activities. The following table summarizes key findings related to the biological activities of this compound and similar compounds:
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound interacts with specific receptors in the central nervous system, influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.
- Cellular Uptake : The presence of the pyridine moiety enhances cellular uptake and bioavailability.
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial effects of various pyrazolo[4,5-e]pyrimidines, including this compound. The results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus .
- Anticancer Research : In vitro studies demonstrated that this compound could reduce the viability of cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival .
- Peripheral Benzodiazepine Receptor Binding : Binding affinity studies showed that this compound acts as a selective ligand for peripheral benzodiazepine receptors, which are implicated in neuroprotection and modulation of steroid biosynthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
